Urauchimycin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urauchimycin B is a natural product that is isolated from Streptomyces bacteria. This compound has been found to possess potent antitumor activity and has been the subject of extensive research in recent years. In
Scientific Research Applications
Novel Antimycin Antibiotics Production
Urauchimycin B, along with its counterpart urauchimycin A, represents a novel class of antimycin antibiotics. These compounds were identified from a Streptomyces sp. strain isolated from a marine sponge. Their unique chemical structures, particularly the branched side chain, distinguish them from other antimycins. They have shown promise in inhibiting the morphological differentiation of Candida albicans, a significant step in addressing fungal infections (Imamura et al., 1993).
Antibiotic Properties Against Bacteria and Fungi
This compound, along with urauchimycin A, C, and D, has been isolated from various Streptomyces strains, including marine-derived and terrestrial ones. These compounds, especially this compound, demonstrated significant antibacterial and antifungal properties, although their effectiveness varied depending on the bacterial and fungal species. The isolation of these compounds underscores the potential of unexplored natural sources in discovering new antimicrobial agents (Yao et al., 2006).
Anti-Candida Properties from Actinobacteria
Research has explored actinobacteria from unique environments, like those associated with Trachymyrmex ants, for their antifungal capabilities. This compound, isolated from these actinobacteria, exhibited potent antifungal activity against various Candida species. Its effectiveness was comparable to that of the established antifungal nystatin, positioning this compound as a promising candidate for treating Candida infections, a significant concern in both medical and biotechnological contexts (Mendes et al., 2013).
properties
CAS RN |
148163-08-0 |
---|---|
Molecular Formula |
C22H30N2O8 |
Molecular Weight |
450.5 g/mol |
IUPAC Name |
3-formamido-2-hydroxy-N-[7-hydroxy-2,6-dimethyl-8-(3-methylbutyl)-4,9-dioxo-1,5-dioxonan-3-yl]benzamide |
InChI |
InChI=1S/C22H30N2O8/c1-11(2)8-9-15-18(26)13(4)32-22(30)17(12(3)31-21(15)29)24-20(28)14-6-5-7-16(19(14)27)23-10-25/h5-7,10-13,15,17-18,26-27H,8-9H2,1-4H3,(H,23,25)(H,24,28) |
InChI Key |
KJGZFCSJCWHCFC-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(=O)OC(C(C(=O)O1)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)CCC(C)C)O |
Canonical SMILES |
CC1C(C(C(=O)OC(C(C(=O)O1)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)CCC(C)C)O |
synonyms |
urauchimycin B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.